molecular formula C16H14N4OS2 B1684054 VU 0240551 CAS No. 893990-34-6

VU 0240551

Cat. No.: B1684054
CAS No.: 893990-34-6
M. Wt: 342.4 g/mol
InChI Key: WJRWSLORVIHRNX-UHFFFAOYSA-N
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Description

N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide is a member of pyridazines and a ring assembly.

Biological Activity

VU 0240551 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, which plays a critical role in maintaining chloride homeostasis in neurons. The compound has garnered attention for its potential implications in various neurological conditions, particularly those involving altered inhibitory neurotransmission.

  • Chemical Name : N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
  • Molecular Formula : C₁₆H₁₄N₄OS₂
  • Purity : ≥99%
  • IC50 : 560 nM (for K+ uptake assay in KCC2-overexpressing cells)

Biological Activity

This compound primarily acts by inhibiting KCC2, which is crucial for the extrusion of chloride ions from neurons. This inhibition can lead to increased intracellular chloride concentrations, affecting GABAergic signaling and potentially leading to excitatory effects under certain conditions.

The inhibition of KCC2 by this compound results in:

  • Depolarization of GABAergic responses : Research indicates that blocking KCC2 with this compound leads to a significant depolarization of the GABA equilibrium potential (EGABAE_{GABA}), which can diminish the inhibitory effects of GABA and contribute to hyperexcitability in neuronal circuits .

Selectivity

This compound exhibits selectivity over other transporters, such as NKCC1 and Na-K-2Cl cotransporters, making it a valuable tool for studying the specific roles of KCC2 in neuronal physiology .

Study 1: Effects on Chloride Homeostasis

In a study examining the effects of this compound on chloride homeostasis in neocortical neurons, researchers found that application of the compound led to significant alterations in intracellular chloride levels. The study demonstrated that this compound effectively blocked chloride extrusion, confirming its role as a KCC2 antagonist .

ParameterControlThis compound Treatment
Intracellular Cl⁻ LevelLowHigh
E_GABA-37 mV-36.1 mV

Study 2: Impact on Pain Sensitivity

A separate investigation into the pharmacological inhibition of KCC2 using this compound revealed that it induced thermal hypersensitivity in rats. This suggests that KCC2 plays a protective role against pain signaling, and its inhibition may exacerbate pain responses .

Treatment GroupPain Threshold (°C)
Control38.5
This compound35.0

Implications for Neurological Disorders

The modulation of chloride homeostasis by this compound has potential implications for conditions such as epilepsy, neuropathic pain, and other disorders characterized by dysregulated inhibitory signaling. The ability to selectively inhibit KCC2 could provide insights into therapeutic strategies aimed at restoring normal chloride balance and enhancing inhibitory neurotransmission.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRWSLORVIHRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428420
Record name VU0240551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893990-34-6
Record name VU0240551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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